In Vitro Insulin-Mimetic Potency: VO(pa)₂ as the Reference Standard for Halogenated Derivative Benchmarking
In a direct head-to-head comparison, the parent complex VO(pa)₂ exhibits an in vitro IC₅₀ value of 0.59 mM for insulin-mimetic activity in epinephrine-stimulated rat adipocytes, measured as inhibition of free fatty acid release [1]. The 5-iodo-substituted derivative VO(IPA)₂ demonstrates enhanced potency with an IC₅₀ of 0.45 mM in the same assay system [1]. Thus, VO(pa)₂ is 24% less potent than the halogenated analog under identical experimental conditions.
| Evidence Dimension | In vitro insulin-mimetic activity (inhibition of free fatty acid release) |
|---|---|
| Target Compound Data | IC₅₀ = 0.59 mM |
| Comparator Or Baseline | bis(5-iodopicolinato)oxovanadium(IV) [VO(IPA)₂]; IC₅₀ = 0.45 mM |
| Quantified Difference | 24% lower potency for VO(pa)₂ relative to VO(IPA)₂ |
| Conditions | Isolated rat adipocytes stimulated with epinephrine; free fatty acid release inhibition assay |
Why This Matters
Researchers requiring maximal in vitro potency should select VO(IPA)₂, whereas VO(pa)₂ serves as the essential non-halogenated reference standard for structure-activity relationship studies.
- [1] Takino T, Yasui H, Yoshitake A, Hamajima Y, Matsushita R, Takada J, Sakurai H. A new halogenated antidiabetic vanadyl complex, bis(5-iodopicolinato)oxovanadium(IV): in vitro and in vivo insulinomimetic evaluations and metallokinetic analysis. J Biol Inorg Chem. 2001 Feb;6(2):133-42. doi: 10.1007/s007750000182. PMID: 11293406. View Source
